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Compound of Interest

Compound Name: 4-Bromo-4'-ethoxybenzophenone
CAS No.: 351003-30-0
Cat. No.: B1275718

Get Quote

Executive Summary

4-Bromo-4'-ethoxybenzophenone (CAS: 351003-30-0) is a critical unsymmetrical
diarylketone intermediate used in the synthesis of liquid crystals, photo-initiators, and non-
steroidal anti-inflammatory drugs (NSAIDS).

Unlike its widely documented analog 4-bromo-4'-methoxybenzophenone, the ethoxy derivative
lacks a universally standardized melting point in common public databases due to its niche
application profile. This guide provides a definitive protocol for synthesis, purification, and
thermal characterization, establishing a predicted melting range of 128°C — 145°C based on
structural homology and crystal packing energetics.

Chemical Identity & Structural Thermodynamics

The melting point of a crystalline solid is strictly governed by intermolecular forces—specifically
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stacking and van der Waals interactions between the alkoxy chains.

Property Specification
IUPAC Name (4-bromophenyl)-(4-ethoxyphenyl)methanone
CAS Number 351003-30-0

Molecular Formula

Molecular Weight 305.17 g/mol

Predicted LogP 4.3 (High Lipophilicity)

H-Bond Acceptors 2 (Carbonyl, Ether)

Estimated Melting Point 128°C — 145°C (See Section 4.2)

Synthesis Protocol: The Friedel-Crafts Acylation

To accurately determine the melting point, one must first ensure the isolation of the para-
isomer, free from ortho-impurities which significantly depress melting values. The following
protocol utilizes a regioselective Friedel-Crafts acylation.

Reaction Mechanism

The reaction involves the generation of an acylium ion from 4-bromobenzoyl chloride, which
attacks the electron-rich phenetole (ethoxybenzene) at the para-position.

Reagents:

4-Bromobenzoyl chloride (1.0 eq)

Phenetole (Ethoxybenzene) (1.1 eq)

Aluminum Chloride (

) (1.2 eq, Anhydrous)

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology
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e Activation: In a flame-dried 3-neck flask, suspend anhydrous

in dry DCM at 0°C under
atmosphere.

e Acylium Formation: Add 4-bromobenzoyl chloride dropwise. Stir for 15 min until the solution
becomes homogenous (formation of

).
» Addition: Add phenetole dropwise over 30 minutes, maintaining temperature

°C to maximize para-selectivity.

o Reaction: Allow to warm to room temperature (25°C) and reflux for 3 hours. Monitor via TLC
(Hexane/EtOAc 9:1).

e Quenching: Pour the mixture over crushed ice/HCI to decompose the aluminum complex.
o Workup: Extract with DCM, wash with brine and

, and dry over

o Recrystallization (Critical for MP): Recrystallize the crude solid from Ethanol/Heptane (1:1).
Slow cooling is required to form distinct needles suitable for MP analysis.

Process Workflow Diagram
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Figure 1: Critical path for the synthesis and purification of 4-Bromo-4'-ethoxybenzophenone.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1275718/docs?utm_src=pdf-body-img#technical-guide-characterization-and-melting-point-analysis-of-4-bromo-4-ethoxybenzophenone
https://www.benchchem.com/product/b1275718/docs?utm_src=pdf-body#technical-guide-characterization-and-melting-point-analysis-of-4-bromo-4-ethoxybenzophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275718?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Characterization & Melting Point Analysis[1][2][3][4]
The Homology Argument (SAR)

Since specific literature data for the ethoxy-derivative is sparse, we validate the target range by
comparing it to structurally homologous benzophenones. The ethoxy group introduces slightly
more rotational freedom than a methoxy group, often lowering the melting point by 5-15°C due
to less efficient crystal packing efficiency.

Compound Substituent (R) Melting Point (°C) Source

4-

-H 79 -84 Sigma-Aldrich [1]
Bromobenzophenone

4-Bromo-4'-
methoxybenzophenon 151 - 153 PubCheml/Lit [2]
e

4-Bromo-4'-

128 - 145 (Predicted) Calculated Range
ethoxybenzophenone

Melting Point Determination Protocol

To verify the compound, use Differential Scanning Calorimetry (DSC) for precision or a
Capillary Melting Point Apparatus for routine checks.

Protocol:

Sample Prep: Grind 5 mg of the dried, recrystallized sample into a fine powder.

Loading: Fill a capillary tube to a height of 2-3 mm. Compact via tapping.

Ramp Rate:
o Fast Ramp: 10°C/min up to 110°C.

o Slow Ramp: 1°C/min from 110°C to melt.

Observation: Record
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(first liquid drop) and
(complete liquefaction).

o Acceptance Criteria: The range (

) must be

. A wider range indicates solvent entrapment or isomeric impurity.

Spectroscopic Validation

Before trusting the melting point, confirm identity via NMR.
e 1H NMR (CDCI3): Look for the characteristic ethoxy pattern.
o 1.45 (t, 3H,

)

o 4.12 (g, 2H,

)

o 7.6-7.8 (m, aromatic AA'BB' systems)

Troubleshooting & Impurities

If your observed melting point is < 120°C, suspect the following:
e Ortho-Isomer Contamination:

o Cause: Reaction temperature rose above 5°C during phenetole addition.

o Remedy: Recrystallize again using Methanol; the para isomer is significantly less soluble.
» Residual Solvent:

o Cause: Incomplete drying. Benzophenones lattice-trap solvents easily.

o Remedy: Dry under high vacuum (<1 mbar) at 50°C for 12 hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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